
1-(3-Bromo-5-methylphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methylphenyl)butan-1-amine is a useful research compound. Its molecular formula is C11H16BrN and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Building Block in Organic Synthesis
- Investigation of 1-bromo-3-buten-2-one as a Building Block in Organic Synthesis : This study explores the use of 1-bromo-3-buten-2-one as a building block for organic synthesis. The compound shows potential in the formation of 5-membered-aza-heterocycles and 5-membered-carbocycles, indicating its usefulness in complex organic syntheses (Westerlund, Gras, & Carlson, 2001).
Synthesis of Benzimidazoles
- Synthesis of 1-Substituted Benzimidazoles from o-Bromophenyl Isocyanide and Amines : This research highlights the reaction of o-bromophenyl isocyanide with primary amines to produce 1-substituted benzimidazoles. The study demonstrates the versatility of bromophenyl compounds in synthesizing important chemical structures (Lygin & Meijere, 2009).
Minilibrary Construction and Cytotoxicity Screening
- Combining a Solution-Phase Derived Library with In-Situ Cellular Bioassay : This paper discusses the creation of a minilibrary using a solution-phase synthesis, which includes butan-1-amine and carboxylic acids to form amide bonds. The study indicates the importance of such compounds in cytotoxicity screening against various cell lines (Chiang et al., 2009).
Synthesis of Neurokinin Antagonists
- New and Convenient Syntheses of 1-Amino-1-phenylbutane from n-Butylbenzene : This research focuses on synthesizing 1-amino-1-phenylbutane, an intermediate used in the production of neurokinin antagonists. The study explores new synthetic routes, demonstrating the role of similar amines in pharmaceutical synthesis (Nagarapu, Apuri, Gaddam, & Bantu, 2009).
Molecular Structure and Spectral Analysis
- Synthesis, Molecular Structure, Spectral Analysis, and Nonlinear Optical Studies on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine : This paper examines the molecular structure, spectral properties, and nonlinear optical behavior of a bromophenyl compound, showing its potential in advanced material science applications (Tamer et al., 2016).
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7,11H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLOTMVFGKQPFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)C)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
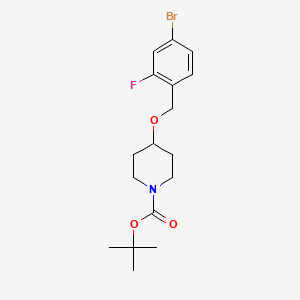
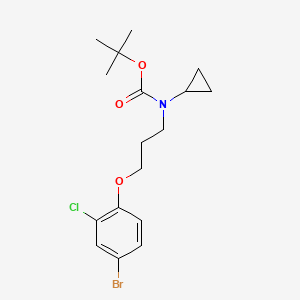



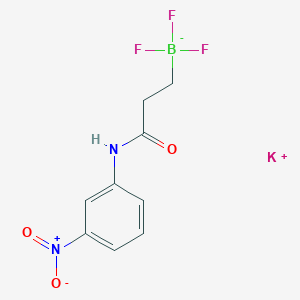
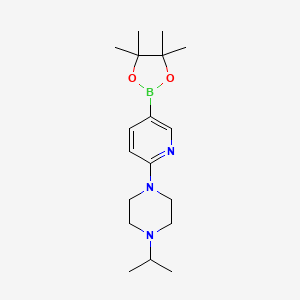
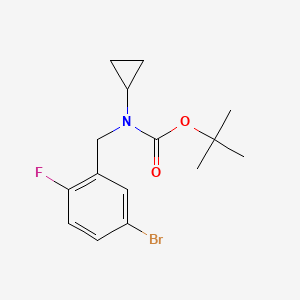
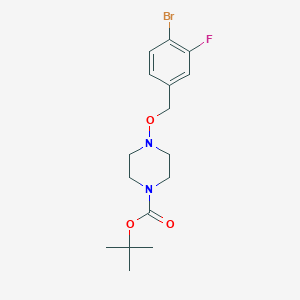
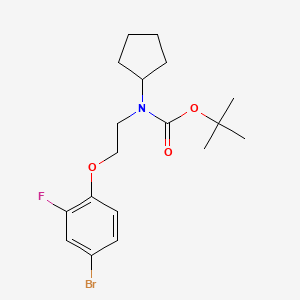
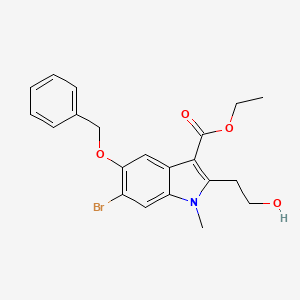
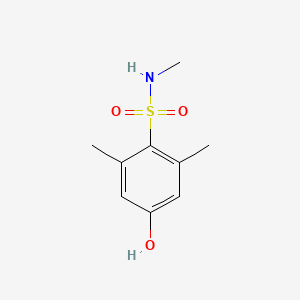
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1408147.png)
![1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408149.png)
